ethyl 4-methyl-2-{propyl[4-(trifluoromethyl)benzoyl]amino}-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 4-methyl-2-{propyl[4-(trifluoromethyl)benzoyl]amino}-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C18H19F3N2O3S and its molecular weight is 400.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.10684813 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Thiazole Derivatives in Medicinal Chemistry
Thiazole derivatives, such as those related to the queried compound, play a crucial role in medicinal chemistry due to their diverse biological activities. Benzothiazole and its derivatives, for instance, are central to many synthetic and natural bioactive molecules. These compounds exhibit a variety of pharmacological actions, including antiviral, antimicrobial, anti-inflammatory, and anticancer activities. The unique chemical structure of benzothiazole, featuring a methine center within the thiazole ring, underpins its importance and versatility as a pharmacophore in drug design. Research in this domain continually explores the synthesis and application of benzothiazole derivatives to develop new therapeutic agents with improved efficacy and specificity (Bhat & Belagali, 2020).
Ethylene and its Precursors in Plant Biology
Another area of interest involves the study of ethylene and its biochemical precursors in plant biology. Ethylene, a simple hydrocarbon gas, plays a significant role in plant growth, development, and stress response. Its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), is a simple molecule that has garnered attention for its role beyond just being an ethylene precursor. ACC's involvement in plant biology extends to its conjugation derivatives, metabolism by bacteria through ACC-deaminase (favoring plant growth and lowering stress susceptibility), and its sophisticated transport mechanism for local and long-distance ethylene responses. Intriguingly, recent studies have also highlighted ACC's potential as a signaling molecule independent of ethylene, which opens new avenues for research into plant hormonal signaling and response mechanisms (Van de Poel & Van Der Straeten, 2014).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, compounds related to the queried chemical are studied for their occurrence, fate, and behavior in aquatic environments. Parabens, which share structural similarities with the thiazole derivatives in terms of their ester functionalities, have been extensively reviewed for their environmental impact. These compounds, used as preservatives in various consumer products, have been detected in surface waters and sediments, raising concerns about their persistence and potential as endocrine disrupters. Research in this domain focuses on understanding the environmental fate of such chemicals, their degradation processes, and the formation of by-products, which is crucial for assessing and mitigating their ecological and health impacts (Haman et al., 2015).
Properties
IUPAC Name |
ethyl 4-methyl-2-[propyl-[4-(trifluoromethyl)benzoyl]amino]-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3S/c1-4-10-23(17-22-11(3)14(27-17)16(25)26-5-2)15(24)12-6-8-13(9-7-12)18(19,20)21/h6-9H,4-5,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJTZWMAPHIVJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=NC(=C(S1)C(=O)OCC)C)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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